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Introduction
5-Bromo-1-methyl-1H-pyrazin-2-one is a halogenated heterocyclic compound belonging to

the pyrazinone class of molecules. The pyrazinone scaffold is of significant interest in medicinal

chemistry due to its presence in various biologically active compounds and its utility as a

versatile synthetic intermediate.[1] This technical guide provides a comprehensive overview of

the known chemical properties, a proposed synthesis protocol, expected reactivity, and the

potential biological significance of 5-Bromo-1-methyl-1H-pyrazin-2-one, with a focus on its

relevance to drug discovery and development.

Chemical Properties
While specific experimental data for 5-Bromo-1-methyl-1H-pyrazin-2-one is limited in publicly

available literature, its fundamental properties have been established. Computational

predictions for some physicochemical parameters are also available.
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Property Value Source

CAS Number 1243288-53-0 [2][3][4]

Molecular Formula C₅H₅BrN₂O [2][4]

Molecular Weight 189.01 g/mol [2][4]

Appearance

Off-white to light yellow solid

(Predicted for a similar

compound)

[5]

Melting Point No data available

Boiling Point
No data available (Predicted

for an isomer: 215.9±50.0 °C)
[5]

Solubility No data available

Purity
≥95% or ≥98% (Commercially

available)
[2][4]

Computational Data
Property Predicted Value Source

Topological Polar Surface Area

(TPSA)
34.89 Å² [2]

LogP 0.5428 [2]

Hydrogen Bond Acceptors 3 [2]

Hydrogen Bond Donors 0 [2]

Rotatable Bonds 0 [2]
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A specific, peer-reviewed synthesis protocol for 5-Bromo-1-methyl-1H-pyrazin-2-one is not

readily available. However, based on general methods for the synthesis of substituted

pyrazinones, a plausible two-step synthetic route can be proposed starting from commercially

available 5-bromopyrazin-2-ol.[1][5]

Step 1: N-methylation of 5-bromopyrazin-2-ol

Reaction Setup: To a solution of 5-bromopyrazin-2-ol (1 equivalent) in a suitable aprotic

solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as

potassium carbonate (K₂CO₃, 1.5-2 equivalents).

Addition of Methylating Agent: To the stirred suspension, add a methylating agent such as

methyl iodide (CH₃I, 1.1-1.2 equivalents) dropwise at room temperature.

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography

(TLC) until the starting material is consumed.

Work-up: Upon completion, the reaction mixture is poured into water and extracted with an

organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried

over anhydrous sodium sulfate, and concentrated under reduced pressure.

Purification: The crude product can be purified by column chromatography on silica gel to

afford 5-Bromo-1-methyl-1H-pyrazin-2-one.
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Proposed synthetic workflow for 5-Bromo-1-methyl-1H-pyrazin-2-one.

Reactivity and Further Functionalization
The chemical reactivity of 5-Bromo-1-methyl-1H-pyrazin-2-one is primarily dictated by the

presence of the bromine atom on the electron-deficient pyrazinone ring. This makes the C5

position susceptible to nucleophilic aromatic substitution and various palladium-catalyzed

cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be displaced by a variety

of nucleophiles, such as amines, alkoxides, and thiolates, to introduce diverse functional

groups at the 5-position.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond by

coupling with aryl or vinyl boronic acids or their esters, providing access to 5-aryl or 5-vinyl

pyrazinone derivatives.[6]
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Sonogashira Coupling: The formation of a carbon-carbon bond with a terminal alkyne can be

achieved through this palladium-catalyzed reaction, leading to 5-alkynyl pyrazinones.[6]

Buchwald-Hartwig Amination: This cross-coupling reaction enables the synthesis of 5-amino-

pyrazinone derivatives by reacting with various primary or secondary amines.[6]

Biological Significance and Signaling Pathways
While no specific biological activity has been reported for 5-Bromo-1-methyl-1H-pyrazin-2-
one, the pyrazinone scaffold is a well-established pharmacophore in medicinal chemistry.

Notably, substituted pyrazinones have been identified as potent inhibitors of various kinases,

including p38 mitogen-activated protein kinase (MAPK).[7][8]

Pyrazinones as p38 MAPK Inhibitors
The p38 MAPK signaling pathway plays a crucial role in the cellular response to inflammatory

cytokines and stress stimuli.[7][9] Dysregulation of this pathway is implicated in a range of

inflammatory diseases and cancers. A series of 3-amino-2(1H)-pyrazinones have been

developed as selective inhibitors of p38α MAPK, demonstrating the potential of the pyrazinone

core to target this important enzyme.[7] These inhibitors typically act by competing with ATP for

binding to the kinase domain of p38α, thereby preventing the phosphorylation of downstream

substrates and blocking the inflammatory signaling cascade.[10]
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The p38 MAPK signaling pathway and the inhibitory action of pyrazinone derivatives.
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Conclusion
5-Bromo-1-methyl-1H-pyrazin-2-one is a valuable building block for organic synthesis and

drug discovery. Although detailed experimental data on its physical and spectroscopic

properties are currently scarce, its established chemical identity and the known reactivity of

related compounds provide a solid foundation for its use in the synthesis of more complex

molecules. The demonstrated biological activity of the broader pyrazinone class, particularly as

kinase inhibitors, highlights the potential of 5-Bromo-1-methyl-1H-pyrazin-2-one and its

derivatives as lead compounds for the development of novel therapeutics. Further research

into the synthesis, characterization, and biological evaluation of this compound is warranted to

fully explore its potential in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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